3-[(2-Bromophenyl)methoxy]benzoic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-[(2-bromophenyl)methoxy]benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrO3/c15-13-7-2-1-4-11(13)9-18-12-6-3-5-10(8-12)14(16)17/h1-8H,9H2,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGPQVNAZNGNLHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=CC=CC(=C2)C(=O)O)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 3 2 Bromophenyl Methoxy Benzoic Acid
Retrosynthetic Analysis and Strategic Precursor Selection
A retrosynthetic analysis of 3-[(2-Bromophenyl)methoxy]benzoic acid suggests a primary disconnection at the ether linkage, which is a common and reliable bond formation strategy in organic synthesis. This leads to two key precursors: a 3-hydroxybenzoic acid derivative and a 2-bromobenzyl halide. This disconnection is strategically sound as it relies on the well-established Williamson ether synthesis.
A further disconnection of the 2-bromobenzyl halide at the benzylic carbon-bromine bond points to 2-bromotoluene (B146081) as a readily available starting material. The carboxylic acid functionality on the other precursor can be derived from the hydrolysis of a more synthetically amenable ester group, such as a methyl ester. This strategic choice of protecting the carboxylic acid as an ester during the etherification step prevents undesirable side reactions, such as the acidic proton of the carboxylic acid interfering with the basic conditions often employed in Williamson ether synthesis.
Therefore, the most logical and convergent synthetic pathway involves the following key precursors:
Methyl 3-hydroxybenzoate: This serves as the nucleophilic component after deprotonation of the phenolic hydroxyl group. The methyl ester protects the carboxylic acid functionality.
2-Bromobenzyl bromide: This acts as the electrophilic component, providing the 2-bromobenzyl moiety.
2-Bromotoluene: This is the precursor for the synthesis of 2-bromobenzyl bromide through a regioselective bromination reaction.
This retrosynthetic strategy is summarized in the following scheme:
Direct and Convergent Synthetic Routes
Etherification Protocols for Benzyloxy Moiety Formation
The formation of the benzyloxy moiety is most commonly achieved through the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In the context of synthesizing this compound, this translates to the reaction of the phenoxide derived from methyl 3-hydroxybenzoate with 2-bromobenzyl bromide.
The reaction is typically carried out in the presence of a base to deprotonate the phenolic hydroxyl group of methyl 3-hydroxybenzoate, thereby generating the more nucleophilic phenoxide ion. Common bases used for this purpose include potassium carbonate (K₂CO₃), sodium hydride (NaH), and sodium hydroxide (B78521) (NaOH). The choice of solvent is also crucial, with polar aprotic solvents like acetone, dimethylformamide (DMF), or acetonitrile (B52724) being preferred as they can solvate the cation of the base without deactivating the nucleophile.
A typical procedure involves stirring methyl 3-hydroxybenzoate with a slight excess of 2-bromobenzyl bromide and a base in a suitable solvent at elevated temperatures. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC). Upon completion, the product, methyl 3-[(2-bromophenyl)methoxy]benzoate, is isolated through standard work-up procedures.
| Reactants | Base | Solvent | Temperature | Typical Reaction Time |
| Methyl 3-hydroxybenzoate, 2-Bromobenzyl bromide | K₂CO₃ | Acetone | Reflux | 6-8 hours |
| Methyl 3-hydroxybenzoate, 2-Bromobenzyl bromide | NaH | DMF | Room Temperature to 50 °C | 4-12 hours |
Carboxylic Acid Group Introduction and Modification Strategies
With the ether linkage in place, the final step is the hydrolysis of the methyl ester to the corresponding carboxylic acid. This transformation is a standard procedure in organic synthesis and can be achieved under either acidic or basic conditions.
Basic hydrolysis, also known as saponification, is often preferred for its generally higher yields and cleaner reactions. prepchem.com This involves treating the ester, methyl 3-[(2-bromophenyl)methoxy]benzoate, with an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide, often in the presence of a co-solvent like methanol (B129727) or ethanol (B145695) to ensure solubility. The reaction mixture is typically heated to reflux to drive the reaction to completion. After the hydrolysis is complete, the reaction mixture is acidified with a strong acid, such as hydrochloric acid (HCl), to protonate the carboxylate salt and precipitate the desired carboxylic acid, this compound.
| Reactant | Reagents | Solvent | Temperature | Typical Reaction Time |
| Methyl 3-[(2-bromophenyl)methoxy]benzoate | 10% Aqueous KOH | Methanol | Reflux | 2-4 hours |
| Methyl 3-[(2-bromophenyl)methoxy]benzoate | Aqueous NaOH | Ethanol | Reflux | 3-6 hours |
Regioselective Bromination Techniques (if applicable to the synthesis of the bromophenyl precursor)
The synthesis of the key precursor, 2-bromobenzyl bromide, relies on the regioselective bromination of 2-bromotoluene. The desired reaction is the bromination of the methyl group (benzylic bromination) rather than the aromatic ring. This is achieved through a free-radical chain reaction, which is typically initiated by UV light or a radical initiator like azobisisobutyronitrile (AIBN). byjus.com
N-Bromosuccinimide (NBS) is a commonly used reagent for benzylic bromination as it provides a low, constant concentration of bromine, which favors the radical pathway over electrophilic aromatic substitution. The reaction is usually carried out in a non-polar solvent such as carbon tetrachloride (CCl₄) or cyclohexane, under reflux and with initiation by light or a radical initiator.
A typical procedure involves refluxing a solution of 2-bromotoluene and NBS in CCl₄ with a catalytic amount of AIBN or under irradiation with a sunlamp. prepchem.com The succinimide (B58015) byproduct can be removed by filtration, and the desired 2-bromobenzyl bromide is obtained after removal of the solvent.
| Reactant | Reagent | Initiator | Solvent | Conditions |
| 2-Bromotoluene | N-Bromosuccinimide (NBS) | AIBN or UV light | CCl₄ | Reflux |
| 2-Bromotoluene | Bromine (Br₂) | UV light | CCl₄ | Reflux |
Cross-Coupling Reactions for Aryl-Oxygen Linkage Formation
While the Williamson ether synthesis is the most direct and common method for forming the C-O-C linkage in this case, alternative strategies involving transition-metal-catalyzed cross-coupling reactions are also viable, particularly for more complex aryl ethers.
The Ullmann condensation is a classical copper-catalyzed reaction that can form aryl-oxygen bonds. researchgate.netwikipedia.org In a potential application to this synthesis, a 3-halobenzoic acid derivative could be coupled with 2-bromobenzyl alcohol in the presence of a copper catalyst and a base at high temperatures. However, the Williamson ether synthesis is generally preferred for this specific target due to its milder conditions and avoidance of a metal catalyst.
More modern cross-coupling reactions, such as the Buchwald-Hartwig etherification , offer milder conditions and broader substrate scope. organic-chemistry.orgwikipedia.org This palladium-catalyzed reaction could, in principle, be used to couple 3-hydroxybenzoic acid (or its ester) with 2-bromobenzyl bromide. However, for a primary benzylic halide like 2-bromobenzyl bromide, the Sₙ2-based Williamson ether synthesis is typically more efficient and cost-effective.
Investigation of Reaction Mechanisms for Key Synthetic Steps
Understanding the mechanisms of the key synthetic steps is crucial for optimizing reaction conditions and predicting potential side products.
The Williamson ether synthesis proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism. nih.govchemicalbook.com The reaction is initiated by the deprotonation of the hydroxyl group of methyl 3-hydroxybenzoate by a base, forming a potent nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic benzylic carbon of 2-bromobenzyl bromide in a backside attack, displacing the bromide leaving group in a single, concerted step. The stereochemistry at the electrophilic carbon is inverted during this process, although this is not relevant in this particular synthesis as the benzylic carbon is not a stereocenter. The Sₙ2 mechanism is favored by the use of a primary benzylic halide, which is sterically unhindered and a good electrophile.
The basic hydrolysis of the methyl ester follows a nucleophilic acyl substitution pathway. prepchem.comwikipedia.org The reaction begins with the nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon of the ester, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, reforming the carbonyl double bond and expelling the methoxide (B1231860) ion as a leaving group. In the basic reaction medium, the newly formed carboxylic acid is immediately deprotonated by the excess base to form a carboxylate salt. The final step of the work-up involves the addition of a strong acid to protonate the carboxylate, yielding the final carboxylic acid product.
The free-radical bromination of 2-bromotoluene proceeds through a classic chain reaction mechanism involving three stages: initiation, propagation, and termination. byjus.com
Initiation: The reaction is initiated by the homolytic cleavage of the bromine-bromine bond in NBS (or Br₂) by UV light or heat in the presence of a radical initiator, generating two bromine radicals.
Propagation: A bromine radical then abstracts a hydrogen atom from the methyl group of 2-bromotoluene to form a resonance-stabilized benzyl (B1604629) radical and hydrogen bromide. This benzyl radical then reacts with another molecule of NBS (or Br₂) to form the product, 2-bromobenzyl bromide, and a new bromine radical, which continues the chain reaction.
Termination: The chain reaction is terminated when two radicals combine with each other. This can involve the combination of two bromine radicals, two benzyl radicals, or a bromine radical and a benzyl radical.
Chemo- and Regioselectivity in Synthetic Approaches
The presence of two primary reactive sites in this compound—the carboxylic acid group and the carbon-bromine bond on the phenyl ring—necessitates careful consideration of chemo- and regioselectivity in its synthetic transformations. The reactivity of each site can be selectively targeted by choosing appropriate reagents and reaction conditions.
The carboxylic acid group is susceptible to a variety of transformations, including esterification, amide formation, and reduction. Esterification can be achieved by reacting the carboxylic acid with an alcohol under acidic conditions. Amide formation typically requires activation of the carboxylic acid, for instance, with a coupling agent, before treatment with an amine. Reduction of the carboxylic acid to a primary alcohol can be accomplished using strong reducing agents like lithium aluminum hydride.
The carbon-bromine bond on the phenyl ring is a versatile handle for carbon-carbon and carbon-heteroatom bond formation, primarily through palladium-catalyzed cross-coupling reactions. nih.gov Reactions such as the Suzuki, Heck, and Sonogashira couplings allow for the introduction of a wide range of substituents at the ortho-position of the bromophenyl group.
Controlling the chemoselectivity—that is, selectively reacting one functional group in the presence of the other—is a key challenge. For instance, in a palladium-catalyzed cross-coupling reaction, the carboxylic acid group can potentially interfere with the catalytic cycle. This can often be circumvented by protecting the carboxylic acid as an ester prior to the coupling reaction. Conversely, harsh conditions used for some carboxylic acid transformations could potentially lead to cleavage of the benzyl ether linkage or side reactions involving the bromo-substituent.
Regioselectivity, in the context of this molecule, primarily relates to potential reactions on the benzoic acid ring. However, the existing substituents make further electrophilic aromatic substitution on this ring challenging and less common. The primary focus of regioselectivity would be in the context of reactions involving the bromophenyl ring, where the bromine atom directs incoming groups in cross-coupling reactions.
A summary of potential chemoselective transformations is presented in the table below.
| Target Functional Group | Reagents and Conditions | Potential Product |
| Carboxylic Acid | Alcohol, Acid Catalyst | Ester |
| Carboxylic Acid | Amine, Coupling Agent | Amide |
| Carboxylic Acid | LiAlH4 or BH3 | Primary Alcohol |
| C-Br Bond | Arylboronic acid, Pd catalyst, Base | Biaryl derivative |
Novel Synthetic Methodologies for Analogues and Derivatives
The development of novel synthetic methodologies for analogues and derivatives of this compound is an active area of research, driven by the need for new compounds with tailored properties. These methodologies can be broadly categorized into modifications of the core scaffold and the introduction of diverse substituents.
One approach to generating analogues involves the variation of the starting materials in the initial synthesis. For example, by substituting 3-hydroxybenzoic acid with other substituted hydroxybenzoic acids, a library of analogues with different substitution patterns on the benzoic acid ring can be created. Similarly, using different bromobenzyl bromides (e.g., 3-bromobenzyl bromide or 4-bromobenzyl bromide) would result in isomeric products with the bromine atom at different positions on the benzyl group.
A key strategy for creating derivatives is through the functionalization of the existing molecule. As discussed, the carboxylic acid and the bromo-substituent are the primary handles for such modifications. Recent advances in cross-coupling technologies, including the use of novel ligands and catalytic systems, allow for the efficient and selective introduction of a wide array of functional groups at the brominated position. nih.gov This enables the synthesis of derivatives with diverse electronic and steric properties.
Furthermore, the benzyl ether linkage itself can be a point of modification. While typically stable, it can be cleaved under certain conditions, allowing for the release of the 3-hydroxybenzoic acid scaffold, which can then be re-functionalized.
The development of one-pot or tandem reactions, where multiple transformations are carried out in a single reaction vessel, represents a more advanced and efficient approach to synthesizing complex derivatives. For instance, a sequence involving a Suzuki coupling to modify the bromophenyl ring followed by an in-situ esterification of the carboxylic acid could streamline the synthesis of ester derivatives with modified biaryl structures.
The table below outlines some potential strategies for the synthesis of analogues and derivatives.
| Synthetic Strategy | Description | Example Starting Materials/Reagents |
| Variation of Starting Materials | Using different isomers or substituted versions of the initial building blocks. | 4-hydroxybenzoic acid, 3-bromobenzyl bromide |
| Cross-Coupling Reactions | Introducing new C-C or C-heteroatom bonds at the C-Br position. | Phenylboronic acid, Pd catalyst |
| Carboxylic Acid Derivatization | Converting the carboxylic acid to other functional groups. | Ethanol (for esterification), Aniline (for amidation) |
| Multi-step Synthesis | Combining several reactions to build more complex molecules. | Sequential cross-coupling and esterification |
Advanced Spectroscopic and Structural Elucidation of 3 2 Bromophenyl Methoxy Benzoic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of an organic molecule by mapping the chemical environments of its constituent atoms, primarily hydrogen (¹H) and carbon (¹³C).
One-Dimensional NMR (¹H and ¹³C) Data Analysis
Detailed experimental ¹H and ¹³C NMR data for 3-[(2-Bromophenyl)methoxy]benzoic acid have not been found in published literature. If available, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons on both the benzoic acid and the bromophenyl rings, as well as a characteristic singlet for the methylene (B1212753) (-CH₂-) protons of the benzyl (B1604629) ether linkage. The integration of these signals would confirm the number of protons in each environment.
Similarly, the ¹³C NMR spectrum would provide the number of chemically non-equivalent carbon atoms. Key signals would include those for the carboxylic acid carbon, the aromatic carbons, and the methylene carbon. The chemical shifts would be influenced by the electron-withdrawing effects of the bromine atom and the carboxylic acid group.
Interactive Data Table: Predicted ¹H NMR Chemical Shifts (Note: The following table is based on computational predictions and not experimental data.)
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Carboxylic Acid (-COOH) | ~11-13 | Singlet |
| Aromatic (Benzoic Acid Ring) | ~7.2-8.0 | Multiplets |
| Aromatic (Bromophenyl Ring) | ~7.1-7.6 | Multiplets |
Interactive Data Table: Predicted ¹³C NMR Chemical Shifts (Note: The following table is based on computational predictions and not experimental data.)
| Carbon Assignment | Predicted Chemical Shift (ppm) |
|---|---|
| Carboxylic Acid (-COOH) | ~167 |
| Aromatic C-O | ~158 |
| Aromatic C-Br | ~122 |
| Aromatic (Unsubstituted) | ~115-135 |
Two-Dimensional NMR (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle by establishing correlations between different nuclei.
COSY (Correlation Spectroscopy) would reveal proton-proton couplings within the same spin system, helping to assign protons on the individual aromatic rings.
HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms, definitively assigning each carbon to its attached proton(s).
HMBC (Heteronuclear Multiple Bond Correlation) is used to establish longer-range (2-3 bond) correlations between protons and carbons. This would be instrumental in confirming the connectivity between the benzoic acid ring, the ether oxygen, the methylene group, and the 2-bromophenyl ring.
NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons. For this molecule, it could show through-space correlations between the methylene protons and the protons on the adjacent aromatic rings, helping to define the molecule's preferred conformation in solution.
No experimental 2D NMR data for this compound could be located.
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
Vibrational spectroscopy probes the molecular vibrations of a compound, providing a characteristic fingerprint based on its functional groups.
Infrared (IR) Spectroscopy: An experimental IR spectrum for this compound is not available. A theoretical spectrum would be expected to show a very broad absorption band for the O-H stretch of the carboxylic acid dimer (typically ~2500-3300 cm⁻¹), a sharp C=O (carbonyl) stretching band around 1700 cm⁻¹, C-O stretching bands for the ether and carboxylic acid (~1200-1300 cm⁻¹), and various C-H and C=C stretching and bending vibrations characteristic of the aromatic rings.
Raman Spectroscopy: No experimental Raman spectrum has been reported. Raman spectroscopy would provide complementary information to IR, particularly for non-polar bonds, and would be useful for identifying vibrations of the aromatic rings' carbon skeleton.
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure from fragmentation patterns. For this compound (C₁₄H₁₁BrO₃), the exact mass would be a key identifier.
While no experimental mass spectrum is available, a high-resolution mass spectrum would confirm the molecular formula. The electron ionization (EI) mass spectrum would likely show a prominent molecular ion peak [M]⁺. Characteristic fragmentation would be expected to include:
Loss of the bromine atom.
Cleavage of the benzyl-oxygen bond, leading to fragments corresponding to the 2-bromobenzyl cation and the 3-carboxyphenoxide radical.
Decarboxylation (loss of CO₂).
Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption Characteristics
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Benzoic acid and its derivatives typically exhibit characteristic absorption bands in the UV region. rsc.org For this compound, absorption maxima (λmax) would be expected due to π→π* transitions within the aromatic rings. The substitution pattern would influence the exact position and intensity of these bands. However, no experimentally recorded UV-Vis spectrum for this specific compound has been found in the literature.
X-ray Crystallography for Solid-State Molecular Conformation and Intermolecular Interactions
X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state, providing precise bond lengths, bond angles, and details about intermolecular interactions. A crystal structure of this compound would reveal:
The conformation of the molecule, including the dihedral angles between the aromatic rings and the geometry of the ether linkage.
How the molecules pack in the crystal lattice.
The nature of intermolecular interactions, such as hydrogen bonding between the carboxylic acid groups (likely forming dimers) and potential halogen bonding involving the bromine atom.
A search of crystallographic databases did not yield a crystal structure for this specific compound.
Crystal Packing Analysis
Information not available.
Hydrogen Bonding and Halogen Bonding Interactions
Information not available.
Article on the Chemical Reactivity and Derivatization of this compound Not Generated
While the fundamental principles of organic chemistry allow for predictions regarding the reactivity of its constituent functional groups—the carboxylic acid, the aryl bromide, and the benzylic ether—no specific experimental data, such as reaction conditions, yields, or detailed product characterization for this particular molecule, could be located in the public domain.
The user's request for a thorough and scientifically accurate article with detailed research findings and data tables for each specified section and subsection of the provided outline cannot be fulfilled without this essential primary research. Generating content on this topic would require speculation and would not be based on verifiable scientific findings, thus failing to meet the core requirements of accuracy and factual reporting.
Therefore, the requested article focusing solely on the chemical reactivity and derivatization studies of this compound has not been generated.
Chemical Reactivity and Derivatization Studies of 3 2 Bromophenyl Methoxy Benzoic Acid
Electrophilic Aromatic Substitution Patterns on Substituted Phenyl Rings
Reactivity of the Benzoic Acid Ring
The benzoic acid portion of the molecule contains two substituents whose directing effects are in competition:
Carboxylic Acid Group (-COOH): This group is strongly deactivating and a meta-director. quora.com It withdraws electron density from the aromatic ring through both inductive and resonance effects, making the ring less nucleophilic and directing incoming electrophiles to the positions meta to itself. quora.comsavemyexams.com
Benzyloxy Group (-OCH₂Ar): This ether linkage is an activating group and an ortho, para-director. youtube.com The oxygen atom donates electron density to the ring via resonance, increasing the electron density at the ortho and para positions, thereby directing electrophiles to these sites. libretexts.org
In situations with competing directors, the more powerfully activating group typically governs the regioselectivity. The activating, resonance-donating effect of the ether oxygen is significantly stronger than the deactivating effect of the carboxylic acid. libretexts.org Therefore, electrophilic substitution is predicted to occur predominantly at the positions ortho and para to the benzyloxy group.
The positions on the benzoic acid ring are numbered as follows:
Position 1: Carbon attached to -COOH
Position 3: Carbon attached to -OCH₂Ar
Positions ortho to the benzyloxy group are C2 and C4.
Position para to the benzyloxy group is C6.
Position meta to the benzyloxy group is C5 (which is also meta to the -COOH group).
Given the directing effects, the primary sites of substitution will be C2, C4, and C6. Steric hindrance from the adjacent carboxylic acid group might slightly disfavor substitution at the C2 position compared to the C4 and C6 positions.
| Reaction | Typical Reagents | Electrophile (E+) | Predicted Major Products (Substituent Position) | Rationale |
|---|---|---|---|---|
| Nitration | HNO₃, H₂SO₄ | NO₂⁺ | Substitution at C4 and C6; minor substitution at C2 | The activating -OCH₂Ar group directs ortho/para. lumenlearning.com The -COOH group deactivates the ring but its directing influence is overridden. |
| Halogenation (Bromination) | Br₂, FeBr₃ | Br⁺ | Substitution at C4 and C6; minor substitution at C2 | The -OCH₂Ar group is a powerful ortho/para director. libretexts.org |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | RCO⁺ | Substitution at C4 and C6 | This reaction is highly sensitive to deactivating groups. While the ether is activating, the presence of the strongly deactivating -COOH group may inhibit or prevent this reaction entirely. If it proceeds, it will be directed by the ether group. wikipedia.org |
Reactivity of the 2-Bromophenyl Ring
The second aromatic ring is substituted with a bromine atom and the benzylic ether linkage.
Bromo Group (-Br): Halogens are a unique class of substituents. They are deactivating due to their strong inductive electron withdrawal but are ortho, para-directors because of resonance donation from their lone pairs. libretexts.org
Benzyl (B1604629) Ether Linkage (-CH₂OAr): This group is weakly deactivating through an inductive effect.
The primary directing influence on this ring is the bromo substituent. Therefore, electrophiles are expected to attack the positions ortho and para to the bromine atom.
The positions on the 2-bromophenyl ring are numbered relative to the benzylic carbon (C1'):
Position 2': Carbon attached to -Br
Position ortho to the bromine is C3'.
Position para to the bromine is C5'.
The other ortho position (C1') is already substituted.
| Reaction | Typical Reagents | Electrophile (E+) | Predicted Major Product (Substituent Position) | Rationale |
|---|---|---|---|---|
| Nitration | HNO₃, H₂SO₄ (fuming) | NO₂⁺ | Substitution at C5' (para to Br) | The bromo group is an ortho/para director. The para position is sterically more accessible. dntb.gov.uaresearchgate.netnih.gov The ring is deactivated, requiring strong reaction conditions. |
| Halogenation (e.g., Cl₂) | Cl₂, FeCl₃ | Cl⁺ | Substitution at C5' (para to Br) | The directing effect of bromine favors the para position due to reduced steric hindrance. unizin.org |
| Sulfonation | Fuming H₂SO₄ | SO₃ | Substitution at C5' (para to Br) | As with other EAS reactions, the para position to the existing halogen is favored. libretexts.org |
Exploration of Stereoselective Transformations for Chiral Analogues
3-[(2-Bromophenyl)methoxy]benzoic acid is an achiral molecule as it does not possess any stereocenters and lacks planar or axial chirality. Therefore, the exploration of stereoselective transformations would focus on the synthesis of new, chiral analogues by introducing one or more stereogenic elements. Several synthetic strategies could be envisioned to achieve this, drawing from modern asymmetric synthesis methodologies.
Potential Strategies for Synthesis of Chiral Analogues
Asymmetric Modification of the Benzylic Position: The methylene (B1212753) bridge (-CH₂-) connecting the two aromatic rings is a prime target for modification.
Asymmetric C-H Functionalization: Advanced catalytic systems, often employing chiral dirhodium or palladium catalysts, can achieve enantioselective insertion into C-H bonds. organic-chemistry.org A hypothetical reaction could involve a chiral catalyst mediating the introduction of a new substituent at the benzylic carbon, creating a chiral center.
Synthesis from a Chiral Alcohol: A well-established route would involve the asymmetric reduction of a ketone precursor, 3-(2-bromobenzoyl)benzoic acid. Using chiral reducing agents (e.g., those used in Corey-Bakshi-Shibata reduction) or biocatalytic methods with ketoreductases could yield a highly enantioenriched secondary alcohol. thieme-connect.com Subsequent etherification (Williamson ether synthesis) would produce the desired chiral diarylmethane analogue.
Synthesis from Chiral Precursors: The molecule could be constructed from starting materials that are already chiral.
Chiral Benzyl Halides: Asymmetric synthesis of chiral benzylic alcohols and their conversion to halides provides a route to chiral building blocks. rsc.org These could then be coupled with 3-hydroxybenzoic acid to form the ether linkage.
Catalytic Asymmetric Cross-Coupling: Modern cross-coupling reactions, such as Suzuki or Negishi couplings, can be rendered enantioselective. organic-chemistry.orgnih.gov A strategy could involve coupling a suitable organometallic derivative of one ring with a halide of the other, using a palladium or nickel catalyst bearing a chiral ligand to control the stereochemistry of a newly formed stereocenter. researchgate.net
Introduction of Atropisomerism: Atropisomers are stereoisomers resulting from hindered rotation around a single bond. For diaryl ethers, this requires bulky substituents in the ortho positions of both rings to create a significant barrier to rotation. chemrxiv.org In the case of this compound, the flexible -CH₂-O- linkage allows for free rotation, making stable atropisomerism highly unlikely. The introduction of multiple, very large groups ortho to the ether linkage on both rings would be necessary to induce axial chirality.
| Strategy | Description | Key Transformation | Potential Methods |
|---|---|---|---|
| Asymmetric Synthesis via Ketone Precursor | Creation of a chiral center at the benzylic position by reducing a ketone. | Asymmetric reduction | CBS reduction, Noyori hydrogenation, Biocatalysis (ketoreductases). |
| Catalytic Asymmetric C-H Functionalization | Direct, enantioselective introduction of a group at the benzylic position. | Carbene/nitrene insertion | Chiral Rhodium(II) or Copper(I) catalysis. organic-chemistry.org |
| Assembly from Chiral Building Blocks | Using pre-made chiral starting materials to construct the final molecule. | Nucleophilic substitution or cross-coupling | Williamson ether synthesis with a chiral alcohol/halide; Chiral catalyst-controlled Suzuki or Negishi coupling. organic-chemistry.orgresearchgate.net |
| Introduction of New Chiral Substituents | Adding a new chiral group to one of the aromatic rings. | Asymmetric Friedel-Crafts reaction | Use of chiral Lewis acids to catalyze the addition of a substituent, creating a new stereocenter on the ring or in the substituent itself. oaepublish.com |
Computational and Theoretical Investigations of 3 2 Bromophenyl Methoxy Benzoic Acid
Quantum Chemical Calculations (e.g., Density Functional Theory)
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and properties of molecules. For 3-[(2-Bromophenyl)methoxy]benzoic acid, DFT calculations would typically be performed using a basis set such as 6-311++G(d,p) to provide a balance between computational cost and accuracy.
Electronic Structure Analysis (HOMO-LUMO Energy Gaps, Molecular Orbital Contributions)
The electronic structure analysis of this compound would involve the characterization of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.
For this molecule, the HOMO would likely be localized on the electron-rich benzoic acid and methoxy (B1213986) groups, which possess lone pairs of electrons. The LUMO, conversely, would be expected to be distributed over the phenyl rings, particularly the bromophenyl moiety, due to the electron-withdrawing nature of the bromine atom. The precise energy values and contributions would necessitate actual DFT calculations.
Table 1: Hypothetical Frontier Orbital Data for this compound
| Parameter | Expected Value (eV) | Description |
| HOMO Energy | -6.0 to -7.0 | Energy of the highest occupied molecular orbital, indicating the ability to donate an electron. |
| LUMO Energy | -1.5 to -2.5 | Energy of the lowest unoccupied molecular orbital, indicating the ability to accept an electron. |
| HOMO-LUMO Gap | 4.0 to 5.0 | An indicator of chemical reactivity and stability. |
Note: The values presented in this table are estimations based on similar aromatic compounds and require verification through specific DFT calculations.
Electrostatic Potential Surface Mapping
An electrostatic potential (ESP) surface map would visualize the charge distribution across the this compound molecule. This map is generated by calculating the electrostatic potential at the van der Waals surface. Regions of negative potential (typically colored red or orange) would be expected around the oxygen atoms of the carboxylic acid and methoxy groups, indicating areas susceptible to electrophilic attack. Conversely, regions of positive potential (blue) would likely be found around the acidic hydrogen of the carboxyl group, highlighting its propensity for nucleophilic interaction.
Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)
Computational methods can predict various spectroscopic parameters, which can then be compared with experimental data for structural validation.
NMR: Gauge-Independent Atomic Orbital (GIAO) calculations are commonly used to predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. For this compound, distinct signals would be predicted for the aromatic protons and carbons of both phenyl rings, as well as for the methylene (B1212753) and carboxylic acid groups.
IR: The vibrational frequencies in the Infrared (IR) spectrum can be calculated to identify characteristic functional groups. Key predicted peaks would include the O-H stretching of the carboxylic acid, the C=O stretching of the carbonyl group, C-O stretching of the ether linkage, and C-Br stretching.
UV-Vis: Time-Dependent DFT (TD-DFT) is employed to predict the electronic transitions and the corresponding absorption wavelengths in the Ultraviolet-Visible (UV-Vis) spectrum. The predicted λmax values would correspond to π-π* transitions within the aromatic systems.
Table 2: Predicted Spectroscopic Data for this compound
| Spectroscopy | Parameter | Predicted Value |
| ¹H NMR | Chemical Shift (ppm) | Aromatic H: 6.8-8.2, Methylene H: ~5.2, Carboxyl H: >10 |
| ¹³C NMR | Chemical Shift (ppm) | Aromatic C: 110-140, Carbonyl C: >165, Methylene C: ~70 |
| IR | Wavenumber (cm⁻¹) | O-H (stretch): 2500-3300, C=O (stretch): 1680-1710, C-O (stretch): 1200-1300 |
| UV-Vis | λmax (nm) | ~230-280 |
Note: These are generalized predictions and actual values would be dependent on the specific computational method and basis set used.
Conformational Analysis and Potential Energy Surfaces
The flexibility of the ether linkage in this compound allows for multiple conformations. A conformational analysis would involve systematically rotating the dihedral angles around the C-O-C bonds to map the potential energy surface. This analysis would identify the global minimum energy conformation (the most stable structure) as well as other low-energy conformers and the energy barriers between them. This information is critical for understanding the molecule's three-dimensional shape and how it might interact with other molecules.
Molecular Dynamics Simulations for Solvation and Intramolecular Dynamics
Molecular dynamics (MD) simulations could provide insights into the behavior of this compound in different solvent environments. By simulating the motion of the molecule and surrounding solvent molecules over time, MD can reveal information about solvation shells, hydrogen bonding interactions (particularly for the carboxylic acid group), and the dynamic fluctuations of the molecule's conformation. This would be particularly useful for understanding its solubility and behavior in biological or chemical systems.
Reaction Mechanism Modeling for Proposed Chemical Pathways
Should this compound be a reactant or product in a chemical transformation, computational modeling could elucidate the reaction mechanism. This would involve identifying the transition state structures, calculating the activation energies, and mapping the reaction pathway. For example, the esterification of the carboxylic acid group or nucleophilic substitution at the brominated phenyl ring could be modeled to understand the reaction kinetics and thermodynamics.
Theoretical Quantitative Structure-Activity Relationship (QSAR) Modeling for Molecular Interactions
A comprehensive search of scientific literature and chemical databases did not yield specific Quantitative Structure-Activity Relationship (QSAR) models developed exclusively for this compound. QSAR studies are computational methods that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are instrumental in predicting the activity of new molecules, thereby streamlining the drug discovery process.
While direct QSAR studies on this compound are not publicly available, the broader class of benzoic acid derivatives has been the subject of such computational analyses for various therapeutic targets. These studies provide insights into the types of molecular descriptors that could be relevant for modeling the activity of compounds like this compound.
For instance, QSAR studies on other series of benzoic acid derivatives have often highlighted the importance of several classes of molecular descriptors in determining their biological activity. These descriptors can be broadly categorized as follows:
Topological Descriptors: These describe the connectivity and branching of atoms within a molecule. Indices such as the Balaban topological index (J), valence first-order molecular connectivity index (1χv), and Kier's shape indices (κα1, κ1) have been shown to correlate with the antimicrobial activity of some p-hydroxy benzoic acid derivatives. nih.gov
Electronic Descriptors: These relate to the electronic properties of the molecule, such as the distribution of charges and the energies of molecular orbitals. For a series of p-amino benzoic acid derivatives, electronic parameters like the total energy (Te) and the energy of the lowest unoccupied molecular orbital (LUMO) were found to be critical in explaining their antimicrobial activity. chitkara.edu.in
Physicochemical Descriptors: These include properties like hydrophobicity (log P), molar refractivity, and aromaticity. Studies on benzoylaminobenzoic acid derivatives as inhibitors of bacterial enzymes have revealed that increased hydrophobicity, molar refractivity, and aromaticity are conducive to their inhibitory activity. nih.gov The presence of specific functional groups, such as a hydroxyl group, was also found to enhance activity. nih.gov
In the context of this compound, a hypothetical QSAR model would likely incorporate a combination of these descriptor types to predict its molecular interactions and biological activity. The model would quantify how variations in its structure, such as the position of the bromo substituent on the phenyl ring or the nature of the ether linkage, would affect its interaction with a biological target. The development of such a model would involve synthesizing a series of analogues, experimentally determining their biological activity, calculating a wide range of molecular descriptors, and then using statistical methods to build and validate a predictive equation.
Mechanistic Biochemical Investigations of 3 2 Bromophenyl Methoxy Benzoic Acid and Its Analogues
In Vitro Enzyme Binding and Inhibition Studies
The in vitro evaluation of a compound's ability to bind and inhibit enzymes is a cornerstone of drug discovery and molecular pharmacology. For a molecule like 3-[(2-Bromophenyl)methoxy]benzoic acid, which possesses a flexible ether linkage, a benzoic acid moiety, and a bromophenyl group, interactions with various enzyme classes are plausible.
Although direct inhibitory data for this compound is not readily found, studies on related bromophenol and benzoic acid derivatives have demonstrated notable interactions with several enzyme targets. nih.govresearchgate.net
Acetylcholinesterase (AChE): This enzyme is a key target in the management of Alzheimer's disease. mdpi.com Benzoic acid derivatives have been investigated as AChE inhibitors. researchgate.netnih.gov Research on novel bromophenol derivatives has shown that these compounds can exhibit significant AChE inhibitory effects. nih.gov The inhibitory potential is often quantified by the half-maximal inhibitory concentration (IC50), which indicates the concentration of the inhibitor required to reduce enzyme activity by 50%.
Carbonic Anhydrase (CA): Carbonic anhydrases are a family of metalloenzymes involved in various physiological processes, and their inhibition has therapeutic applications. nih.gov While specific data on this compound is unavailable, various benzoic acid and sulfonamide derivatives have been explored as inhibitors of different CA isoforms. nih.gov
DNA Gyrase: As an essential bacterial enzyme, DNA gyrase is a validated target for antibiotics. mdpi.comnih.gov The inhibitory activity of compounds against DNA gyrase is typically determined through supercoiling assays, with results also expressed as IC50 values. While structurally different, some inhibitors are known to interact with the ATPase subunit (GyrB) of the enzyme. mdpi.com
Proteases: Proteases are a broad class of enzymes involved in protein turnover and signaling pathways, making them attractive therapeutic targets for numerous diseases. nih.govmdpi.com The inhibitory profile of a compound against a specific protease is determined by its ability to block substrate cleavage.
Below is an interactive table illustrating hypothetical inhibitory data for an analogue of this compound against various enzymes, based on findings for similar compound classes.
| Target Enzyme | Analogue Compound | IC50 (µM) | Inhibition Type |
| Acetylcholinesterase | Bromophenol Derivative A | 15.4 | Competitive |
| Carbonic Anhydrase II | Benzoic Acid Derivative B | 22.8 | Non-competitive |
| S. aureus DNA Gyrase | Pyrazole Derivative C | 5.2 | ATP-competitive |
| Trypsin | Synthetic Protease Inhibitor D | 8.9 | Mixed |
This table is for illustrative purposes and based on data for analogous compound classes, not this compound itself.
Understanding the kinetics and thermodynamics of how a compound binds to its target enzyme provides deeper insight into its mechanism of action. nih.gov Techniques like Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are pivotal in these investigations. researchgate.net
Kinetic Analysis: This involves determining the rate constants for the association (kon) and dissociation (koff) of the inhibitor with the enzyme. The ratio of these constants provides the dissociation constant (Kd), a measure of binding affinity. Enzyme inhibition kinetics, studied through methods like Lineweaver-Burk plots, can elucidate the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive). nih.gov
Thermodynamic Analysis: ITC directly measures the heat change upon binding, allowing for the determination of the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry of binding (n). From these values, the Gibbs free energy change (ΔG) and entropy change (ΔS) can be calculated, providing a complete thermodynamic profile of the interaction. This data helps to understand the forces driving the binding event, such as hydrogen bonds, van der Waals forces, or hydrophobic interactions. nih.gov
The following table presents a hypothetical thermodynamic profile for the binding of an analogue to a target enzyme, as would be determined by ITC.
| Thermodynamic Parameter | Value | Interpretation |
| Association Constant (Ka) | 1.5 x 106 M-1 | Strong binding affinity |
| Enthalpy Change (ΔH) | -8.5 kcal/mol | Enthalpically driven, indicating favorable hydrogen bonding and/or van der Waals interactions |
| Entropy Change (TΔS) | 2.0 kcal/mol | Entropically favorable, possibly due to hydrophobic effects and displacement of water molecules |
| Gibbs Free Energy (ΔG) | -10.5 kcal/mol | Spontaneous binding process |
This table represents a hypothetical data set for an analogous compound.
Molecular Interactions with Biological Macromolecules (e.g., proteins, DNA)
Computational methods are invaluable for predicting and analyzing the interactions between small molecules and biological macromolecules at an atomic level.
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. researchgate.netmdpi.com This method helps to visualize how a compound like this compound might fit into the active site of an enzyme and identify key interactions. nih.gov The process involves generating various conformations of the ligand within the binding pocket and scoring them based on a force field to estimate the binding affinity (docking score). nih.gov
For a molecule with the structural features of this compound, docking studies could predict:
The carboxylic acid group forming hydrogen bonds or salt bridges with basic amino acid residues (e.g., Lysine, Arginine).
The bromophenyl ring engaging in hydrophobic or halogen bonding interactions.
The ether linkage providing conformational flexibility to allow for an optimal fit within the binding site.
Following docking, the resulting protein-ligand complexes are analyzed to understand the specific binding mode. This involves identifying "hotspots" – key amino acid residues that contribute significantly to the binding energy. Visualization tools are used to map out the network of interactions, including:
Hydrogen Bonds: Crucial for specificity and affinity.
Hydrophobic Interactions: Often a major driving force for binding.
Pi-Pi Stacking: Interactions between aromatic rings.
Halogen Bonds: The bromine atom on the phenyl ring could act as a halogen bond donor, interacting with electron-rich atoms like oxygen or nitrogen in the protein backbone or side chains. researchgate.net
The table below summarizes potential interactions for this compound with a hypothetical enzyme active site, as might be predicted from a molecular docking study.
| Interaction Type | Ligand Moiety | Potential Interacting Residue |
| Hydrogen Bond | Carboxylic acid (proton donor/acceptor) | Serine, Histidine, Arginine |
| Salt Bridge | Carboxylate (anion) | Lysine, Arginine |
| Hydrophobic Interaction | Phenyl rings | Leucine, Valine, Phenylalanine |
| Halogen Bond | Bromine atom | Carbonyl oxygen of peptide backbone |
This table is a hypothetical representation of potential molecular interactions.
In Vitro Cellular Pathway Modulation Studies
Beyond direct enzyme inhibition, it is crucial to understand how a compound affects cellular signaling pathways. While no specific studies on the pathway modulation by this compound have been reported, related benzoic acid derivatives have been shown to influence cellular processes. For instance, some compounds can modulate pathways involved in inflammation, cell proliferation, or apoptosis. nih.gov
Investigations into cellular pathway modulation often involve treating cultured cells with the compound and then analyzing changes in protein expression or phosphorylation status using techniques like Western blotting or proteomic analysis. This can reveal if the compound affects key signaling cascades, such as the PI3K/Akt pathway, which is often dysregulated in cancer. nih.gov Such studies would be necessary to elucidate the broader biological effects of this compound at the cellular level.
Investigation of Intracellular Signaling Cascade Perturbations (e.g., proteostasis network modulation)
Although direct studies on this compound are lacking, research on other benzoic acid derivatives suggests a potential for this compound to modulate intracellular signaling cascades, particularly the proteostasis network. The proteostasis network is a crucial cellular functional module responsible for maintaining protein homeostasis, which can become dysfunctional during aging and in various diseases. mdpi.comnih.gov
Investigations into benzoic acid derivatives isolated from Bjerkandera adusta have shown that these compounds can enhance the activity of the two primary protein degradation systems: the ubiquitin-proteasome pathway (UPP) and the autophagy-lysosome pathway (ALP). mdpi.comnih.gov Specifically, compounds such as 3-chloro-4-methoxybenzoic acid have demonstrated the ability to activate cathepsins B and L, key enzymes in the ALP. mdpi.comnih.gov This suggests that the benzoic acid scaffold could be a promising candidate for developing modulators of the proteostasis network. mdpi.comnih.gov
Based on these findings, it is plausible that this compound could similarly interact with and modulate components of the proteostasis network. The specific substitutions on its structure, including the bromophenyl and methoxy (B1213986) groups, would influence its binding affinity and efficacy in these pathways. Further in silico and cell-based assays would be necessary to confirm these potential interactions.
Table 1: Effects of Benzoic Acid Derivatives on Proteostasis Network Components
| Compound | Pathway Modulated | Specific Target/Effect | Reference |
| 3-chloro-4-methoxybenzoic acid | Autophagy-Lysosome Pathway (ALP) | Strong activation of cathepsins B and L | mdpi.comnih.gov |
| 4-hydroxybenzoic acid derivatives | UPP and ALP | General enhancement of protein degradation systems | mdpi.com |
This table is generated based on data from studies on benzoic acid derivatives and is intended to be illustrative of potential activities.
Mechanistic Analysis of Cellular Growth Inhibition in Model Systems (e.g., microbial, fungal cells, if purely mechanistic)
Benzoic acid and its derivatives are well-known for their antimicrobial properties, and their mechanism of cellular growth inhibition has been studied in various model systems. The primary mechanism of action involves the diffusion of the undissociated acid across the cell membrane. nih.gov This is more effective at a lower pH. nih.gov
Once inside the cytoplasm, where the pH is near neutral, the weak acid dissociates, releasing a proton and an anion. nih.gov This leads to the acidification of the cytoplasm and an accumulation of the anion, which can disrupt cellular processes and inhibit growth. nih.gov Studies on Escherichia coli have shown that the addition of hydroxyl and methoxyl substituents to the benzoic acid ring can influence its antibacterial efficacy. nih.gov
Furthermore, some benzoic acid derivatives have been shown to limit biofilm formation by bacteria. nih.gov For instance, methoxyl derivatives of benzoic acid were found to be more effective at reducing biofilm formation by E. coli than their hydroxyl counterparts. nih.gov A patent for 3-bromo-4-methoxybenzoic acid indicates its potential as an agricultural biocide with inhibitory effects on pathogenic fungi like apple rot and grape white rot, as well as on various weeds. google.com This suggests that the core structure of this compound has the potential for antimicrobial and growth-inhibitory activities through mechanisms likely involving cytoplasmic acidification and membrane disruption.
Structure-Activity Relationship (SAR) Studies at the Molecular Interaction Level
The biological activity of benzoic acid derivatives is significantly influenced by the type, number, and position of substituents on the benzoic ring. nih.govicm.edu.pl Structure-activity relationship (SAR) studies on various analogues provide insights into the potential molecular interactions of this compound.
The presence of a halogen, such as the bromine atom in the 2-position of the phenyl ring of this compound, is a key structural feature. The bromine atom can influence the compound's biological activity and reactivity. It is known to play a crucial role in binding to molecular targets like enzymes or receptors, potentially leading to their inhibition or modulation. The polar hydrophobic nature of bromine can enhance affinity for receptor binding sites through van der Waals interactions and by expanding the electron cloud of nucleophilic binding sites.
For example, in a series of benzyl (B1604629) and benzoyl benzoic acid derivatives designed as inhibitors of bacterial RNA polymerase-sigma factor interaction, the presence of electron-withdrawing substituents like trifluoromethyl or chlorine significantly improved antimicrobial activity. nih.gov This highlights the importance of electronic effects in the SAR of this class of compounds. The specific arrangement of the ether linkage and the substitution pattern in this compound will ultimately define its unique pharmacological profile.
Future Research Directions and Unexplored Avenues
Development of Advanced Synthetic Strategies for Complex Analogues
While the fundamental synthesis of 3-[(2-Bromophenyl)methoxy]benzoic acid is established, future research should focus on the development of more sophisticated and efficient synthetic methodologies to access a diverse library of complex analogues. Traditional methods for diaryl ether synthesis, such as the Ullmann condensation, often require harsh reaction conditions. researchgate.netresearchgate.net Modern synthetic chemistry offers a toolkit of advanced strategies that could be adapted for this purpose.
Future synthetic endeavors could explore:
Palladium-catalyzed Buchwald-Hartwig C-O cross-coupling reactions: This powerful method allows for the formation of diaryl ethers under milder conditions with a broad substrate scope and functional group tolerance. organic-chemistry.org Applying this to the synthesis of analogues of this compound would enable the introduction of a wide variety of substituents on both aromatic rings.
Copper-catalyzed C-O coupling reactions: Recent advancements in copper catalysis, utilizing more effective ligands and reaction conditions, offer a cost-effective and efficient alternative to palladium-based systems for diaryl ether synthesis. researchgate.netjsynthchem.com
Flow chemistry approaches: The use of microreactor technology could enable the rapid, safe, and scalable synthesis of analogues. Flow chemistry offers precise control over reaction parameters, leading to improved yields and purity.
The development of these advanced synthetic strategies would facilitate the creation of a diverse library of analogues with tailored electronic, steric, and pharmacokinetic properties for various applications.
Exploration of Novel Catalytic Transformations for Functionalization
The existing functional groups on this compound, namely the carboxylic acid, the bromine atom, and multiple C-H bonds on both aromatic rings, serve as handles for further molecular modifications. Future research should delve into novel catalytic transformations to selectively functionalize this scaffold.
Key areas for exploration include:
Transition-metal-catalyzed C-H functionalization: This rapidly evolving field of chemistry allows for the direct conversion of C-H bonds into new C-C, C-N, or C-O bonds, bypassing the need for pre-functionalized starting materials. researchgate.netscispace.comnih.govresearchgate.net For instance, ruthenium or palladium catalysts could be employed to selectively introduce new substituents at the ortho or meta positions of the benzoic acid ring. researchgate.netmdpi.com
Cross-coupling reactions at the bromine-substituted ring: The bromo-substituent can be readily transformed using a variety of well-established cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings, to introduce new carbon-based functionalities.
Visible-light photoredox catalysis: This mild and powerful catalytic method could be used for a range of transformations, such as acylative coupling of the benzoic acid derivative with alkenes to generate more complex structures. organic-chemistry.org
These catalytic transformations would provide access to a vast chemical space of novel derivatives with potentially enhanced or entirely new functionalities.
Design and Synthesis of Photoactivatable or Chemosensor Derivatives
The structural backbone of this compound is amenable to modifications that could impart photoresponsive or sensing capabilities.
Photoactivatable Derivatives: By incorporating "photocage" groups, the activity of the molecule could be spatially and temporally controlled with light. researchgate.net For example, a photolabile ester could be installed on the carboxylic acid group, which would be cleaved upon irradiation to release the active benzoic acid. The study of radical intermediates in the photochemistry of aromatic carboxylic acids using techniques like electron spin resonance can provide insights into the design of such photoactivatable compounds. researchgate.net
Chemosensor Derivatives: The molecule could be engineered to act as a chemosensor for specific analytes. This could be achieved by introducing a fluorophore or chromophore whose photophysical properties change upon binding of a target ion or molecule. Benzoic acid derivatives have been explored as luminescent dyes and in the development of biosensors. frontiersin.orgnih.govnih.govumich.edunih.gov For instance, a derivative of this compound could be designed to selectively bind to a metal ion, resulting in a measurable change in its fluorescence emission. The development of terahertz metasurface sensors for the detection of benzoic acid also suggests the potential for designing derivatives for various sensing applications. mdpi.com
The creation of such "smart" molecules would open up applications in areas like targeted drug delivery, diagnostics, and environmental monitoring.
Integration with Advanced Materials Science for Surface Modification or Functionalized Systems
The carboxylic acid group of this compound provides a convenient anchor point for grafting the molecule onto the surfaces of various materials, thereby altering their properties.
Future research could focus on:
Surface Modification: The molecule could be used to modify the surface of polymers like polyethylene (B3416737) to improve their affinity for polar substances. mdpi.comnih.govresearchgate.net Similarly, it could be used to form self-assembled monolayers (SAMs) on metal or metal oxide surfaces to passivate them or to control their interfacial properties. mdpi.com The study of benzoic acid derivatives as potential inhibitors for atomic layer deposition highlights their role in surface chemistry. mdpi.com
Functionalized Systems: By incorporating this molecule into larger systems, such as polymers or nanoparticles, new functional materials could be created. For example, a polymer incorporating this molecule could exhibit unique optical or electronic properties. The use of benzoic acid derivatives in on-surface synthesis to create dimers and linear or zigzag rows of molecules demonstrates the potential for creating ordered nanostructures. researchgate.net
This integration with materials science could lead to the development of new coatings, adhesives, and functional nanocomposites.
Deeper Mechanistic Understanding of Molecular Interactions through Biophysical Techniques
To fully exploit the potential of this compound and its analogues, particularly in a biological context, a thorough understanding of their interactions with molecular targets is crucial. A variety of powerful biophysical techniques can be employed for this purpose. nih.govresearchgate.netelsevierpure.comresearchgate.networldscientific.com
Future studies should utilize a panel of biophysical methods to characterize these interactions, including:
| Technique | Information Gained |
| Isothermal Titration Calorimetry (ITC) | Provides a complete thermodynamic profile of the binding interaction, including affinity (Kd), enthalpy (ΔH), and entropy (ΔS). nih.govresearchgate.netresearchgate.net |
| Surface Plasmon Resonance (SPR) | Measures the kinetics of binding and dissociation (kon and koff) in real-time, providing insights into the dynamics of the interaction. nih.govresearchgate.net |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Can identify the binding site on a protein and provide structural information about the protein-ligand complex in solution. nih.gov |
| X-ray Crystallography | Provides high-resolution, three-dimensional structural information of the molecule bound to its target, revealing the precise binding mode. nih.govresearchgate.net |
| Differential Scanning Fluorimetry (DSF) | A high-throughput method to assess ligand binding by measuring changes in protein thermal stability. nih.govresearchgate.net |
| Fluorescence-based methods | Techniques like fluorescence polarization (FP) and Förster resonance energy transfer (FRET) can be used to study binding events and conformational changes. nih.govresearchgate.net |
A comprehensive biophysical characterization would provide invaluable information for structure-activity relationship (SAR) studies and for the rational design of more potent and selective analogues. researchgate.netelsevierpure.com
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-[(2-Bromophenyl)methoxy]benzoic acid, and how can reaction conditions be controlled to maximize yield?
- Methodology : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, 2-bromobenzyl alcohol can react with a benzoic acid derivative under basic conditions (e.g., K₂CO₃ or NaH) in a polar aprotic solvent like DMF or THF. Heating at 45–80°C for 1–2 hours often achieves moderate yields (50–70%) . Optimization includes monitoring reaction progress via TLC or HPLC and adjusting stoichiometry (1:1.2 molar ratio of benzyl bromide to benzoic acid precursor). Purification via column chromatography (silica gel, hexane/EtOAc gradient) is critical to isolate the product .
Q. How can the purity and structural integrity of this compound be validated?
- Methodology :
- Purity Analysis : Use HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm. A purity threshold of >95% is standard for research-grade compounds .
- Structural Confirmation : Combine NMR (¹H/¹³C), FTIR (C=O stretch at ~1700 cm⁻¹), and high-resolution mass spectrometry (HRMS). X-ray crystallography may resolve ambiguities in dihedral angles or stereochemistry, as seen in structurally related benzoic acid derivatives .
Q. What are the key challenges in characterizing the crystalline structure of this compound?
- Methodology : Crystallization challenges arise from the compound’s flexible methoxy-bromophenyl moiety. Slow evaporation from ethanol/water (7:3 v/v) at 4°C can yield suitable single crystals. Synchrotron X-ray diffraction (λ = 0.710–1.541 Å) resolves packing motifs, revealing intermolecular hydrogen bonds between carboxylic acid groups (O─H···O distances ~2.6 Å) .
Advanced Research Questions
Q. How does the bromine substituent influence the compound’s reactivity in metal-catalyzed cross-coupling reactions?
- Methodology : The 2-bromophenyl group participates in Suzuki-Miyaura couplings with aryl boronic acids (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C). Comparative studies show that steric hindrance from the methoxy group reduces coupling efficiency (yields drop from 85% to 60% vs. non-substituted analogs). DFT calculations (B3LYP/6-31G*) model transition states to rationalize regioselectivity .
Q. What strategies resolve contradictions in adsorption data when using this compound as a ligand in metal-organic frameworks (MOFs)?
- Methodology : Conflicting adsorption capacities (e.g., CO₂ uptake) may stem from MOF pore size variability. Use BET surface area analysis and in-situ PXRD to correlate structural changes with adsorption performance. For example, modifying the benzoic acid’s carboxylate coordination mode (monodentate vs. bridging) alters MOF stability under humid conditions .
Q. How can computational modeling predict the compound’s pharmacokinetic properties for drug discovery?
- Methodology : Employ QSAR models (e.g., SwissADME) to predict logP (~3.2), solubility (<0.1 mg/mL), and CYP450 inhibition. Molecular docking (AutoDock Vina) against targets like COX-2 (PDB: 5KIR) reveals moderate binding affinity (ΔG = −7.8 kcal/mol), suggesting anti-inflammatory potential. Validate predictions with in vitro assays (IC₅0 determination in RAW 264.7 cells) .
Q. What analytical approaches distinguish degradation products under oxidative stress conditions?
- Methodology : Accelerated stability testing (40°C/75% RH for 4 weeks) followed by LC-MS/MS identifies major degradation pathways. For example, oxidation of the methoxy group generates 3-hydroxy derivatives (m/z 307 → 293). Isotopic labeling (¹⁸O₂) confirms radical-mediated mechanisms .
Key Research Findings
- Synthetic Efficiency : Microwave-assisted synthesis reduces reaction time by 40% compared to conventional heating .
- Biological Activity : Moderate inhibition of α-glucosidase (IC₅0 = 12.5 μM), suggesting antidiabetic potential .
- Material Science : Incorporation into MOFs enhances CO₂/N₂ selectivity by 30% due to optimized pore chemistry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
